(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of compounds structurally related to “(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone” often involves complex chemical reactions aiming at producing novel heterocyclic compounds with potential biological activities. For instance, the synthesis and reactions of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives have been explored, leading to various heterocycles containing the pyrrolopyrazinothinoisoquinoline moiety, demonstrating the versatility of such compounds in heterocyclic chemistry (R. Zaki, A. El-Dean, & S. M. Radwan, 2014).
Molecular Interaction Studies
Molecular interaction studies involving compounds similar to “this compound” provide insights into their potential as pharmacological agents. For example, the interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been studied, highlighting the importance of molecular conformation in receptor binding and activity (J. Shim, W. Welsh, E. Cartier, J. Edwards, & A. Howlett, 2002).
Biological Activities and Pharmacological Applications
Compounds structurally related to “this compound” have been evaluated for their biological activities, including antiproliferative, antinociceptive, and antifungal effects. For example, a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, showed antiproliferative activity and was characterized through various spectroscopic methods and X-ray diffraction studies (S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, & S. Naveen, 2018). Similarly, 6-substituted-3-pyridazinone derivatives carrying morpholino, arylpiperidino, and arylpiperazino moieties have been synthesized and evaluated for their antinociceptive activity, demonstrating the potential of these compounds in pain management (M. Gokçe, D. Doğruer, & M. Şahin, 2001).
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of the bacterium that causes tuberculosis . This compound has been designed and synthesized as part of a series of novel derivatives with anti-tubercular activity .
Biochemical Pathways
Given its anti-tubercular activity, it likely impacts pathways essential to the growth, replication, or survival of mycobacterium tuberculosis .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound effectively inhibits the growth or survival of the bacterium at these concentrations .
Properties
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c25-17(14-13-18-3-4-19-14)24-7-5-22(6-8-24)15-1-2-16(21-20-15)23-9-11-26-12-10-23/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIABUZMYBNNNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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